molecular formula C14H18N2O2 B1454554 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one CAS No. 1373221-30-7

3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one

Cat. No.: B1454554
CAS No.: 1373221-30-7
M. Wt: 246.3 g/mol
InChI Key: SDEGRPDSSICEQU-UHFFFAOYSA-N
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Description

“3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one” is a chemical compound with the CAS Number: 1373221-30-7 . It has a molecular weight of 246.31 and its IUPAC name is 3- (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-piperazinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O2/c1-14(2)8-9-4-3-5-10(12(9)18-14)11-13(17)16-7-6-15-11/h3-5,11,15H,6-8H2,1-2H3, (H,16,17) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that benzofuran compounds are generally reactive. For instance, carbamates, which are chemically similar to amides, are more reactive and can form polymers such as polyurethane resins .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Derivatives: A study by Kossakowski, Hejchman, & Wolska (2002) details the synthesis of N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, with potential β-adrenolytic and anxiolytic activities. The crystal structures of some derivatives were analyzed, contributing to a better understanding of their properties.

Antibacterial and Enzyme Inhibitory Applications

  • Bacterial Biofilm Inhibitors: Mekky & Sanad (2020) developed bis(pyrazole-benzofuran) hybrids with piperazine linkers, demonstrating potent antibacterial efficacy against various strains including E. coli and S. aureus. These compounds also inhibited the biofilm formation and showed promise as MurB enzyme inhibitors, suggesting potential applications in combating bacterial resistance (Mekky & Sanad, 2020).

Antiasthmatic and Vasodilatory Applications

  • Vasodilator and Antiasthmatic Activity: Bhatia et al. (2016) synthesized xanthene derivatives, including ones with the 2,3-dihydro-2,2-dimethyl-7-benzofuranol structure, showing significant vasodilator and potential antiasthmatic activities. These findings could be crucial for developing new treatments for asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Polymer Synthesis

  • Polyamide Synthesis: Hattori & Kinoshita (1979) conducted a study on the synthesis of polyamides containing theophylline and thymine, using related compounds with the benzofuran and piperazine structure. These polyamides, with varying molecular weights and solubilities, contribute to advancements in polymer chemistry (Hattori & Kinoshita, 1979).

PET Imaging Applications

  • PET Probe for Enzyme Imaging: Gao et al. (2013) designed and synthesized a compound structurally related to 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one as a potential PET probe for imaging the PIM1 enzyme. This highlights its application in advanced imaging techniques, crucial for medical diagnostics (Gao, Wang, Miller, & Zheng, 2013).

Anti-inflammatory and Antibacterial Applications

  • Anti-inflammatory and Antibacterial Agents: Elgazwy, Nassar, & Zaki (2012) synthesized compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)- 2,3-dihydropyrazole-1-carbothioamide with significant anti-inflammatory and antibacterial activities. This study underscores the potential of these compounds in treating inflammation and bacterial infections (Elgazwy, Nassar, & Zaki, 2012).

Herbicidal Activity

  • Herbicidal Potential: Lin et al. (2016) designed N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides demonstrating excellent herbicidal activity against monocotyledonous grasses. This suggests potential agricultural applications for these compounds (Lin, Xiao, Yang, Li, Hu, & Ye, 2017).

Future Directions

Benzofuran compounds, including this one, have potential applications in many fields due to their wide range of biological and pharmacological activities . They are being studied for their potential use in the treatment of various diseases, including cancer .

Properties

IUPAC Name

3-(2,2-dimethyl-3H-1-benzofuran-7-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2)8-9-4-3-5-10(12(9)18-14)11-13(17)16-7-6-15-11/h3-5,11,15H,6-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEGRPDSSICEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C3C(=O)NCCN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one
Reactant of Route 2
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one
Reactant of Route 3
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one
Reactant of Route 4
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one
Reactant of Route 5
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one
Reactant of Route 6
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one

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